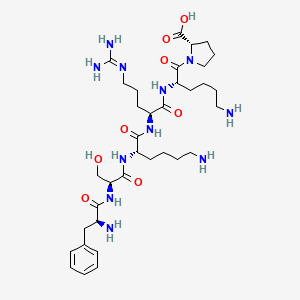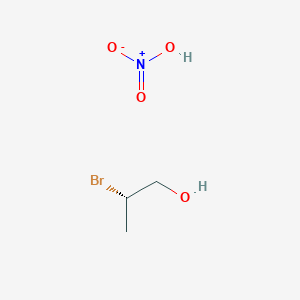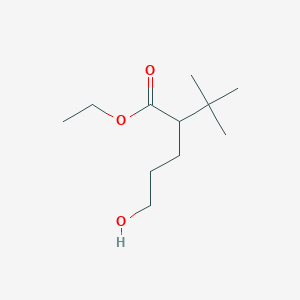
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a nitroaniline group attached to a dihydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-nitroaniline with a suitable indenone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2,2-Dimethyl-5-(3-nitroanilino)methylene-1,3-dioxane-4,6-dione: Similar structure but different core, leading to different properties and applications.
2,2-Dimethyl-5-(1-(3-nitroanilino)ethylidene)-1,3-dioxane-4,6-dione: Another similar compound with different substituents, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
918330-20-8 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(3-nitroanilino)-3H-inden-1-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)10-11-8-13(6-7-15(11)16(17)20)18-12-4-3-5-14(9-12)19(21)22/h3-9,18H,10H2,1-2H3 |
Clave InChI |
VTZMOBBWQAHDTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


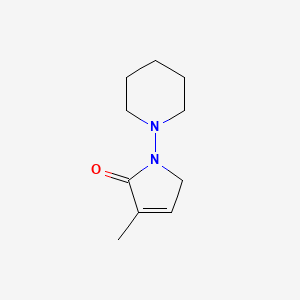
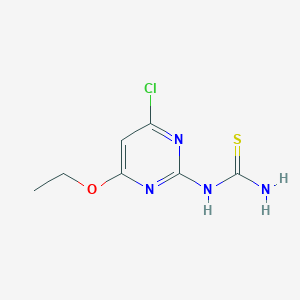
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
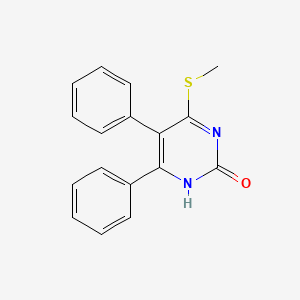


![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
